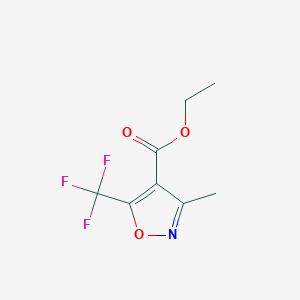
5-bromo-6-methyl-8-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methyl-8-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-8-nitroquinoline typically involves the nitration, bromination, and methylation of quinoline derivatives. One common method includes:
Nitration: The nitration of 2-methylquinoline to produce 2-methyl-8-nitroquinoline.
Bromination: The bromination of 2-methyl-8-nitroquinoline to yield this compound.
These reactions are usually carried out under controlled conditions using reagents such as nitric acid for nitration and bromine or N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods prioritize efficiency, yield, and safety, utilizing optimized reaction conditions and catalysts to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-bromo-6-methyl-8-aminoquinoline, while nucleophilic substitution of the bromine atom can produce various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methyl-8-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Medicine: Quinoline derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and antiviral activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-bromo-6-methyl-8-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and methyl groups enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-6-methoxy-8-nitroquinoline
- 6-Methyl-8-nitroquinoline
- 5,7-Dibromo-8-hydroxyquinoline
Uniqueness
5-Bromo-6-methyl-8-nitroquinoline is unique due to the specific combination of bromine, methyl, and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For instance, the presence of the bromine atom enhances its electrophilic substitution reactions, while the nitro group contributes to its potential antimicrobial and anticancer properties .
Eigenschaften
CAS-Nummer |
326798-95-2 |
|---|---|
Molekularformel |
C10H7BrN2O2 |
Molekulargewicht |
267.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



